N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-19(15-7-10-28-12-15)14(2)24(22-13)9-8-21-18(25)11-23-16-5-3-4-6-17(16)27-20(23)26/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJXUUHRNTVMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Calculated based on formula.
However, the benzo[d]oxazol-2-one moiety may reduce solubility relative to triazole-containing analogs due to decreased hydrogen-bonding capacity (3 acceptors vs. 5 in triazoles) .
Hydrogen Bonding and Crystallography
The target compound’s hydrogen-bonding propensity is critical for crystal packing and solubility. Graph set analysis predicts intermolecular N–H···O and C–H···O interactions involving the pyrazole N–H and oxazolone carbonyl. This contrasts with thiadiazole-triazine derivatives, where N–H···S and Cl···Cl interactions dominate . Such differences influence melting points and crystallinity, with the target compound likely exhibiting moderate thermal stability (estimated mp: 180–220°C) compared to thiadiazole-triazines (mp: 200–250°C) .
Table 2: Hypothesized Bioactivity Based on Analogs
aureus) . The benzo[d]oxazol-2-one group may synergize effects via metabolic stability, akin to coumarins’ prolonged half-life .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via a cyclocondensation reaction between a 1,3-diketone and hydrazine. For regioselective incorporation of the thiophene group, 3-thiophenecarboxaldehyde reacts with acetylacetone under acidic conditions to form the diketone intermediate 3-(thiophen-3-yl)pentane-2,4-dione . Subsequent treatment with hydrazine hydrate in ethanol yields 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole (Yield: 78–85%).
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Catalyst: Acetic acid
Introduction of the Ethylamine Side Chain
The pyrazole is alkylated with 2-chloroethylamine hydrochloride in the presence of a base to install the ethylamine linker. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanamine .
Optimization Notes :
- Excess NaH (1.2 equiv) prevents side reactions.
- Reaction time: 12–16 hours at 60°C.
- Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of Precursor B: 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid
Benzo[d]oxazolone Formation
2-Aminophenol reacts with chloroacetyl chloride in a basic aqueous medium to form 3-chloroacetylbenzo[d]oxazol-2(3H)-one . Cyclization occurs spontaneously under reflux conditions.
Reaction Conditions :
Acetic Acid Side Chain Installation
The chloromethyl group in 3-chloroacetylbenzo[d]oxazol-2(3H)-one is hydrolyzed to a carboxylic acid using potassium hydroxide (KOH) in ethanol, producing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid .
Key Parameters :
Final Coupling Reaction
Precursors A and B are coupled via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Procedure :
- Activation : Precursor B (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.
- Coupling : Precursor A (1.05 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
- Workup : The mixture is washed with brine, dried over Na₂SO₄, and purified via column chromatography (DCM/methanol 95:5).
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A solvent-free method combines 3-thiophenecarboxaldehyde , acetylacetone , hydrazine hydrate , and 2-chloroethylamine hydrochloride in a single step under microwave irradiation.
Advantages :
- Reduced reaction time (20 minutes vs. 16 hours)
- Higher atom economy
Limitations :
Solid-Phase Synthesis
The benzo[d]oxazolone segment is assembled on a Wang resin, followed by sequential coupling with the pyrazole-ethylamine unit. This method enables high-throughput screening but requires specialized equipment.
Analytical Characterization
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation :
Amide Coupling Efficiency :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
